3-(Hydroxymethyl)furan-2(5H)-one
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Overview
Description
3-(Hydroxymethyl)furan-2(5H)-one is an organic compound with a furan ring structure. It is a versatile intermediate used in various chemical reactions and industrial applications. This compound is known for its unique chemical properties, which make it valuable in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Hydroxymethyl)furan-2(5H)-one can be synthesized through several methods. One common approach involves the oxidation of 5-hydroxymethylfurfural using oxone as the sole oxidant and water as a solvent . This method is efficient and scalable, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic oxidation of 5-hydroxymethylfurfural. This process often employs metal catalysts such as cobalt or copper supported on carbon materials to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-diformylfuran.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, especially under acidic conditions.
Common Reagents and Conditions
Oxidation: Oxone and water are commonly used for oxidation reactions.
Reduction: Metal catalysts such as cobalt or copper are used for reduction reactions.
Substitution: Acidic conditions facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2,5-diformylfuran.
Reduction: Corresponding alcohol.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
3-(Hydroxymethyl)furan-2(5H)-one has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers, dyes, and solvents.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)furan-2(5H)-one involves its interaction with molecular targets through its furan ring and hydroxymethyl group. The compound can undergo various chemical transformations, such as oxidation and reduction, which are facilitated by its unique electronic structure . These transformations enable the compound to participate in diverse chemical pathways, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: An organic compound formed by the dehydration of reducing sugars.
2,5-Diformylfuran: A product of the oxidation of 5-hydroxymethylfurfural.
2,5-Bis(hydroxymethyl)furan: A reduction product of 5-hydroxymethylfurfural.
Uniqueness
3-(Hydroxymethyl)furan-2(5H)-one is unique due to its specific furan ring structure and hydroxymethyl group, which confer distinct chemical properties. These properties make it a versatile intermediate in various chemical reactions and industrial applications .
Properties
Molecular Formula |
C5H6O3 |
---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
4-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C5H6O3/c6-3-4-1-2-8-5(4)7/h1,6H,2-3H2 |
InChI Key |
XFPIXDKTZHFDLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=O)O1)CO |
Origin of Product |
United States |
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